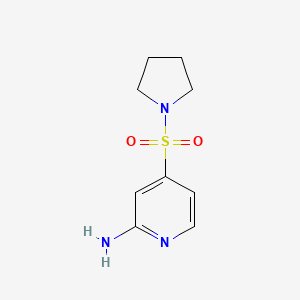![molecular formula C12H19N3 B1527553 (1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine CAS No. 890652-01-4](/img/structure/B1527553.png)
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine
Descripción general
Descripción
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine, also known as N-methyl-1r,4r-cyclohexane-1,4-diaminopyridine (NMCPD), is an organic compound composed of two cyclohexane rings with a pyridine group attached to the nitrogen of the first ring. It is commonly used in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a ligand for transition metal complexes. NMCPD has a range of applications in the fields of science and technology, including its use in the synthesis of new materials and in the development of new drug delivery systems.
Aplicaciones Científicas De Investigación
NMCPD has been used in a variety of scientific research applications, including the synthesis of new materials, such as polymers and nanomaterials, and the development of new drug delivery systems. It has also been used as a ligand for transition metal complexes, as it can bind to the metal ions and form stable complexes. In addition, NMCPD has been used in the synthesis of organic compounds, such as amines and amides, and in the synthesis of pharmaceuticals.
Mecanismo De Acción
NMCPD acts as a ligand for transition metal complexes, forming stable complexes with the metal ions. These complexes can then be used in a variety of applications, such as catalyzing chemical reactions or binding to other molecules. NMCPD can also act as a reagent in organic synthesis, as it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
NMCPD has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMCPD has several advantages in laboratory experiments. It is relatively inexpensive and can be easily synthesized from commercially available starting materials. It is also relatively non-toxic and has no known adverse effects on humans or animals. However, NMCPD is not very soluble in water, so it is not suitable for use in aqueous solutions.
Direcciones Futuras
NMCPD has a range of potential applications, including its use in the synthesis of new materials, the development of new drug delivery systems, and the synthesis of organic compounds. It may also have potential applications in the field of catalysis, as it can form stable complexes with transition metal ions. Additionally, NMCPD may have potential applications in the development of new pharmaceuticals, as it can be used in the synthesis of amines and amides. Finally, further research is needed to understand the biochemical and physiological effects of NMCPD, as well as its potential toxicity.
Propiedades
IUPAC Name |
4-N-(pyridin-3-ylmethyl)cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-2,7-8,11-12,15H,3-6,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZUYTKVOMHSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223174 | |
| Record name | trans-N1-(3-Pyridinylmethyl)-1,4-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine | |
CAS RN |
890652-01-4 | |
| Record name | trans-N1-(3-Pyridinylmethyl)-1,4-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



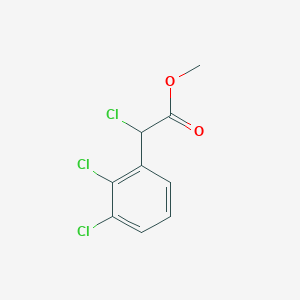

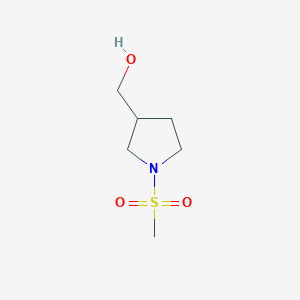
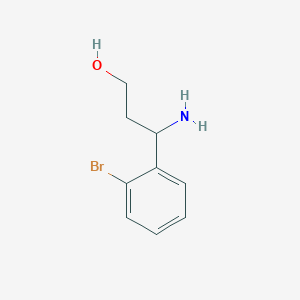
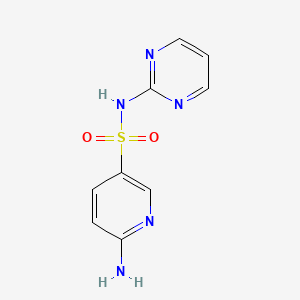


![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)

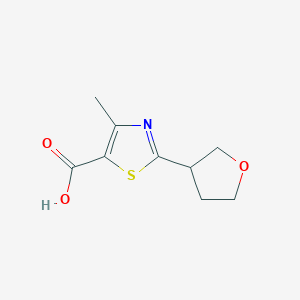
![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)

